

# Application Notes and Protocols: Quantification of Ioversol Hydrolysate-1 in Pharmaceutical Preparations

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## Compound of Interest

Compound Name: *Ioversol hydrolysate-1*

Cat. No.: B033358

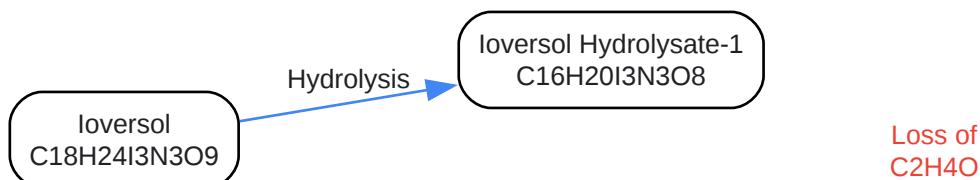
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## Introduction

Ioversol is a non-ionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging procedures such as angiography and computed tomography.<sup>[1]</sup> The stability of Ioversol in pharmaceutical preparations is a critical quality attribute, as degradation can lead to the formation of impurities that may affect the safety and efficacy of the product. One of the primary degradation products is **Ioversol hydrolysate-1**, formed through the hydrolysis of the N-(2-hydroxyethyl)glycolamido side chain of the Ioversol molecule. This document provides detailed application notes and protocols for the quantification of **Ioversol hydrolysate-1** in pharmaceutical preparations, intended for researchers, scientists, and drug development professionals.

## Hydrolysis of Ioversol to Ioversol Hydrolysate-1

The formation of **Ioversol hydrolysate-1** from Ioversol occurs via the cleavage of an amide bond in the side chain. This degradation pathway is a key focus of stability studies for Ioversol-containing drug products.



[Click to download full resolution via product page](#)Figure 1: Hydrolysis of loversol to **loversol hydrolysate-1**.

## Quantitative Analysis of loversol Degradation

Forced degradation studies are essential to understand the stability profile of a drug substance and to develop stability-indicating analytical methods.<sup>[2]</sup> The following table summarizes the results of a forced degradation study on loversol under various stress conditions.<sup>[3]</sup>

Degradation Condition	Assay (%) of loversol	Degradation (%)
Base (0.1 N NaOH)	86.18	13.82
Acid (0.1 N HCl)	99.70	0.30
Water	99.92	0.08
Hydrogen Peroxide (3%)	87.20	12.80
Photo	85.17	14.83

Table 1: Summary of loversol degradation under various stress conditions.<sup>[3]</sup>

## Experimental Protocols

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of loversol and its degradation products, including **loversol hydrolysate-1**.<sup>[4][5]</sup>

## High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a validated HPLC method for the quantification of loversol and the separation of its degradation products.<sup>[3]</sup>

Chromatographic Conditions:

- Instrument: Agilent 1260 Infinity series HPLC system with a diode array detector (DAD).<sup>[5]</sup>

- Column: Zodiac phenyl C18 (250 mm × 4.6 mm, 5 µm particle size).[3][5]
- Mobile Phase: Water:Methanol (90:10, v/v).[3][5]
- Flow Rate: 1.0 mL/min.[3]
- Injection Volume: 50 µL.[3]
- Detection Wavelength: 254 nm.[3][5]
- Column Temperature: Ambient.
- Run Time: 10 minutes.[3][5]

#### Standard and Sample Preparation:

- Standard Solution: Prepare a stock solution of loversol reference standard in the mobile phase. Further dilute to a working concentration (e.g., 509 µg/mL).[5]
- Sample Solution: Dilute the loversol pharmaceutical preparation with the mobile phase to achieve a concentration within the calibration range.[5]

## Forced Degradation Studies Protocol

Forced degradation studies are performed to generate the degradation products and demonstrate the specificity of the analytical method.[2][6]

#### a. Acid Hydrolysis:

- To a solution of loversol, add 0.1 N HCl.
- Reflux the solution for a specified period.
- Neutralize the solution with 0.1 N NaOH.
- Dilute to a suitable concentration with the mobile phase before injection.

#### b. Base Hydrolysis:

- To a solution of Ioversol, add 0.1 N NaOH.
- Reflux the solution for a specified period.
- Neutralize the solution with 0.1 N HCl.
- Dilute to a suitable concentration with the mobile phase before injection.

c. Oxidative Degradation:

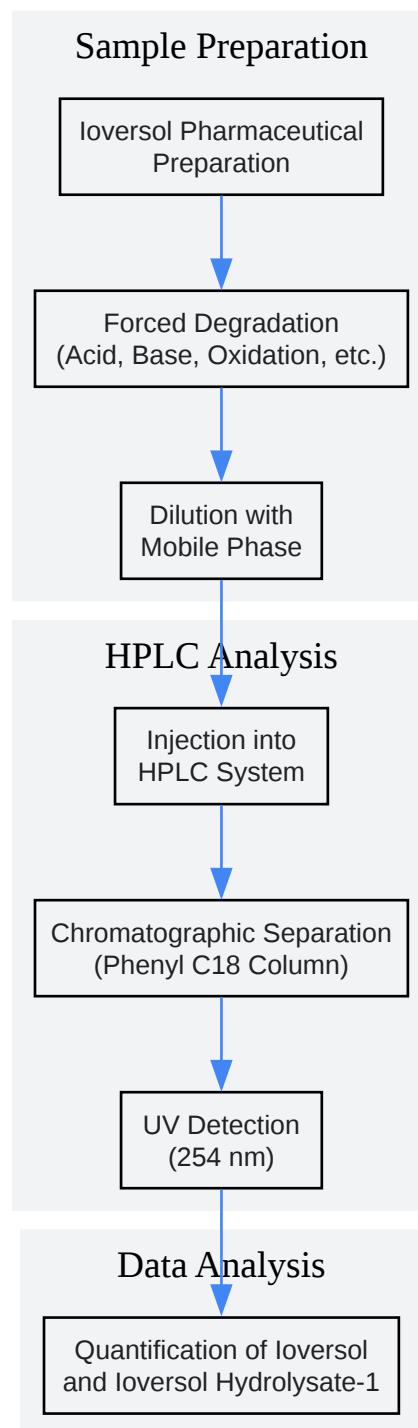
- Treat a solution of Ioversol with 3% hydrogen peroxide.
- Keep the solution at room temperature for a specified period.
- Dilute to a suitable concentration with the mobile phase before injection.

d. Thermal Degradation:

- Expose the solid drug substance or a solution to heat (e.g., 60-80°C) for a specified duration.
- Dissolve or dilute the sample in the mobile phase to a suitable concentration before injection.

e. Photodegradation:

- Expose a solution of Ioversol to a combination of UV and visible light in a photostability chamber.
- Dilute the sample to a suitable concentration with the mobile phase before injection.



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Figure 2: Experimental workflow for the quantification of **Ioversol hydrolysate-1**.

## Conclusion

The provided protocols and data are essential for the robust quantification of **loversol hydrolysate-1** in pharmaceutical preparations. The stability-indicating HPLC method allows for the accurate measurement of loversol and its degradation products, ensuring the quality and safety of the final drug product. Forced degradation studies are a critical component of this process, providing insight into the degradation pathways and enabling the development of reliable analytical methods.

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